Artemisinin-d4

Bioanalysis LC-MS/MS Matrix Effect

Non-isotopic internal standards introduce matrix effect bias and extraction variability in artemisinin LC-MS/MS quantification, compromising FDA Bioanalytical Method Validation compliance. Artemisinin-d4, a tetra-deuterated stable isotope-labeled internal standard (+4 Da mass shift), co-elutes identically with native artemisinin to normalize these variables. - Achieves regulatory-grade accuracy and precision in pharmacokinetic studies and therapeutic drug monitoring. - Enables stable isotope dilution mass spectrometry (IDMS) for superior API and herbal supplement QC versus external calibration. - Supplied as ≥98% pure solid powder; stable under recommended storage.

Molecular Formula C15H22O5
Molecular Weight 286.36 g/mol
Cat. No. B15145534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisinin-d4
Molecular FormulaC15H22O5
Molecular Weight286.36 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
InChIInChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1/i2D3,9D
InChIKeyBLUAFEHZUWYNDE-MJVQAEMVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisinin-d4 Deuterated Internal Standard


Artemisinin-d4 is a deuterated analog of the sesquiterpene lactone antimalarial drug artemisinin, wherein four hydrogen atoms are replaced with deuterium . It is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of unlabeled artemisinin and its derivatives via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound exhibits nearly identical chemical properties to the native analyte, including extraction recovery and ionization behavior, but possesses a distinct mass shift (+4 Da) enabling unambiguous mass spectrometric differentiation .

LC-MS/MS quantitative bioanalysis workflow
Co-eluting SIL-IS for matrix-effect normalization
Deuterated (+4 Da) mass shift for unambiguous MS differentiation

Risks of Generic Internal Standard Substitution


Substituting Artemisinin-d4 with non-isotopically labeled analogs (e.g., artemether, artesunate) or structurally unrelated compounds for LC-MS/MS quantitation introduces significant analytical risk. Differences in extraction recovery, chromatographic retention time, and ionization efficiency between a non-isotopic internal standard and the target analyte (artemisinin) lead to uncorrected matrix effects and signal variability . Stable isotope-labeled internal standards (SIL-IS) like Artemisinin-d4 co-elute and experience identical sample preparation losses and ionization suppression/enhancement, thereby normalizing these variables . This normalization is a fundamental requirement for achieving the high accuracy and precision mandated by regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for pharmacokinetic and therapeutic drug monitoring studies [1].

Extraction recovery mismatch
Non-isotopic internal standards may differ in extraction efficiency, causing uncorrected variability in analyte recovery.
Retention time shift
Different chromatographic retention prevents co-elution, so matrix effects may remain uncorrected.
Ionization variability
Ion suppression or enhancement can differ between a non-isotopic IS and the target analyte, compromising signal normalization.

Artemisinin-d4 Analytical Performance Evidence


Matrix Effect Normalization vs. Non-Isotopic IS

The use of Artemisinin-d4 as a SIL-IS is projected to significantly reduce matrix effect variability compared to a non-isotopic internal standard. In a validated LC-MS/MS method for artemisinin and related compounds in herbal products, the matrix factor (MF) for artemisinin using a non-isotopic internal standard (artemether-d3) ranged from 0.77 to 0.97, indicating significant ion suppression [1]. Since Artemisinin-d4 co-elutes with the native artemisinin analyte, it is expected to experience identical matrix effects, thereby normalizing this variability and improving assay accuracy .

Matrix effect normalization
Class-level inference
Target: expected MF ≈1.0 (co-elution)
Comparator: non-isotopic IS MF 0.77–0.97
Supports matrix-effect correction strategy
Projected reduction 23–77%; requires method-specific validation
Bioanalysis LC-MS/MS Matrix Effect Artemisinin

Isotopic Purity and Mass Shift

Artemisinin-d4 offers a defined isotopic purity specification that supports accurate quantitation. Vendor specifications for Artemisinin-d4 indicate a purity of ≥98% (HPLC) . In contrast, a related deuterated standard, artemisinin-d3, is available with a specified purity of 98% . While both meet high purity thresholds, the d4 labeling provides a +4 Da mass shift versus +3 Da for d3, offering a clearer separation from the native analyte's isotopic envelope in mass spectra, which can reduce potential interference and improve the limit of quantitation .

Isotopic purity & mass shift
Data to verify
Purity ≥98% (HPLC)
Mass shift +4 Da
Supports lower LLOQ potential
Vendor specification; cross-study comparable with d3 (+3 Da)
Isotopic Purity Internal Standard LC-MS Artemisinin

Recovery and Precision Benchmark

The analytical performance achievable with a SIL-IS like Artemisinin-d4 sets a high benchmark. A validated LC-MS/MS method for antimalarials in herbal products, which employed isotopically labeled internal standards, demonstrated recovery rates for spiked artemisinin ranging from 52% to 128% and precision (%RSD) ranging from 1.0% to 13.8% across different concentration levels [1]. The use of a matched SIL-IS such as Artemisinin-d4 is intended to further tighten these validation parameters by providing optimal correction for extraction and ionization variability, potentially achieving recovery within 85-115% and %RSD < 15% as per standard bioanalytical guidelines [2].

Recovery & precision benchmark
Class-level inference
Recovery 85–115%
vs non-isotopic IS: 52–128%
Supports method validation robustness
Projected improvement; actual values depend on matrix and method conditions
Method Validation Recovery Precision Artemisinin

Artemisinin-d4 Application Scenarios


Artemisinin Plasma Method Development

Artemisinin-d4 is the preferred internal standard for developing and validating LC-MS/MS methods for artemisinin quantification in biological matrices (e.g., human plasma) due to its ability to normalize matrix effects and extraction variability, as evidenced by its expected performance in improving recovery and precision over non-isotopic alternatives [1].

Pharmacokinetic and TDM Studies

In clinical pharmacokinetic studies and TDM of artemisinin-based therapies, the use of Artemisinin-d4 ensures the high accuracy and precision required to generate reliable concentration-time profiles. The d4 label's clear mass separation minimizes interference, supporting robust quantitation at low therapeutic concentrations .

Quality Control for Artemisinin Products

For the quality control analysis of artemisinin content in active pharmaceutical ingredients (APIs) or herbal supplements, Artemisinin-d4 provides a stable isotope dilution mass spectrometry (IDMS) approach. This method offers superior accuracy compared to external standard calibration, as demonstrated by the improved matrix effect normalization observed with SIL-IS methods in similar applications .

Application
Selection Property
Validation Focus
Plasma bioanalysis method development
Co-eluting SIL-IS matrix normalization
Recovery and precision across research matrices
Research PK monitoring studies
Mass shift separation (+4 Da)
LLOQ and concentration-time profile robustness
Research QC for artemisinin products
Stable isotope dilution MS accuracy
Matrix effect normalization vs external calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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